molecular formula C4H5Cl3O B147553 4,4,4-Trichlorobutylene oxide CAS No. 3083-25-8

4,4,4-Trichlorobutylene oxide

Cat. No.: B147553
CAS No.: 3083-25-8
M. Wt: 175.44 g/mol
InChI Key: CYYDNXCYDWWSPS-UHFFFAOYSA-N
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Description

4,4,4-Trichlorobutylene oxide is a synthetic organic compound characterized by the presence of an epoxy group and three chlorine atoms attached to a butane backbone. It appears as a clear yellow liquid and is slightly soluble in water . This compound is known for its high reactivity, particularly due to the presence of the epoxy group, which makes it a valuable intermediate in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4,4-Trichlorobutylene oxide can be synthesized through the reaction of allyl alcohol with chloroform in the presence of a radical initiator. The reaction is typically carried out under high temperature (100 to 150°C) and high pressure (80 to 90 psi) conditions . The radical initiator can be an organic peroxide, per ester, or azo compound, such as t-butyl per benzoate or azobisisobutyronitrile .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous addition of allyl alcohol to chloroform, ensuring that chloroform is always present in molar excess. This method allows for efficient control of the reaction and maximizes yield .

Mechanism of Action

The reactivity of 4,4,4-Trichlorobutylene oxide is primarily due to the presence of the epoxy group. This group can undergo ring-opening reactions, which can be catalyzed by acids, bases, or other nucleophiles. The compound can also polymerize in the presence of catalysts or when heated, leading to the formation of high molecular weight polymers .

Comparison with Similar Compounds

Uniqueness: 4,4,4-Trichlorobutylene oxide is unique due to the combination of the epoxy group and three chlorine atoms, which confer high reactivity and versatility in various chemical processes. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-(2,2,2-trichloroethyl)oxirane
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InChI

InChI=1S/C4H5Cl3O/c5-4(6,7)1-3-2-8-3/h3H,1-2H2
Source PubChem
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InChI Key

CYYDNXCYDWWSPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC(Cl)(Cl)Cl
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl3O
Record name 1,2-EPOXY-4,4,4-TRICHLOROBUTANE
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DSSTOX Substance ID

DTXSID8025250
Record name 1,2-Epoxy-4,4,4-trichlorobutane
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Molecular Weight

175.44 g/mol
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Physical Description

1,2-epoxy-4,4,4-trichlorobutane is a clear yellow liquid. (NTP, 1992), Yellow liquid; [CAMEO]
Record name 1,2-EPOXY-4,4,4-TRICHLOROBUTANE
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Record name 1,1,1-Trichloro-3,4-epoxybutane
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Solubility

0.1 to 1 mg/mL at 64 °F (NTP, 1992)
Record name 1,2-EPOXY-4,4,4-TRICHLOROBUTANE
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CAS No.

3083-25-8
Record name 1,2-EPOXY-4,4,4-TRICHLOROBUTANE
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Record name 2-(2,2,2-Trichloroethyl)oxirane
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Record name 1,1,1-Trichloro-3,4-epoxybutane
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Record name Oxirane, 2-(2,2,2-trichloroethyl)-
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Record name 1,2-Epoxy-4,4,4-trichlorobutane
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Record name (2,2,2-trichloroethyl)oxirane
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Record name (2,2,2-TRICHLOROETHYL)OXIRANE
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Record name 1,1,1-TRICHLORO-3,4-EPOXYBUTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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